molecular formula C25H25N3O4 B2385115 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid CAS No. 2174007-73-7

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2385115
CAS No.: 2174007-73-7
M. Wt: 431.492
InChI Key: QZSNQECPIQVKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fluorenylmethoxycarbonyl (Fmoc) -protected piperidine ring linked to a 4-methylimidazole moiety with a carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its base-labile nature . The piperidine ring contributes basicity and conformational flexibility, while the imidazole-carboxylic acid core enables hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and drug design.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-5-methyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-15-22(24(29)30)27-23(26-15)16-7-6-12-28(13-16)25(31)32-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21H,6-7,12-14H2,1H3,(H,26,27)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSNQECPIQVKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₃₁H₃₆N₄O₅
  • Molecular Weight : 572.65 g/mol

Structural Features

The compound features a piperidine ring, an imidazole moiety, and a fluorenylmethoxycarbonyl (Fmoc) group, which are known to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the Fmoc group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumor cells.

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The imidazole ring is known for its ability to chelate metal ions, which may interfere with metalloproteins involved in cancer progression.

Antimicrobial Activity

Preliminary studies suggest that related compounds exhibit antimicrobial properties. The piperidine structure may play a role in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Neuroprotective Effects

Some derivatives of this compound have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further investigation in treating conditions like Alzheimer's disease.

Study 1: Anticancer Activity

A study published in MDPI explored the anticancer effects of imidazole derivatives similar to our compound. The results demonstrated that these compounds inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Efficacy

Research conducted by UCL examined the antimicrobial properties of piperidine derivatives. The findings indicated that these compounds effectively inhibited bacterial growth, suggesting potential therapeutic applications in infectious diseases .

Study 3: Neuroprotection

In a thesis from UCL, neuroprotective effects were observed in models treated with piperidine-based compounds. The study highlighted the importance of structural modifications in enhancing bioactivity against neurodegeneration .

Data Table: Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
AnticancerImidazole Derivative15
AntimicrobialPiperidine Derivative20
NeuroprotectivePiperidine-based Compound25

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

  • Molecular Formula : C22H23N3O4
  • Molecular Weight : 365.43 g/mol
  • Functional Groups : Includes an imidazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, showing effective inhibition rates in cell growth assays .

Antimicrobial Properties

Research indicates that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

The imidazole ring in the compound is known to interact with various enzymes, suggesting potential applications as enzyme inhibitors. This characteristic is particularly relevant in designing inhibitors for enzymes involved in cancer progression or microbial resistance.

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of compounds based on the imidazole scaffold for their antitumor activity. The results indicated that modifications to the piperidine moiety significantly influenced cytotoxicity against specific cancer cell lines, with some compounds achieving IC50 values below 10 µM .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related derivatives against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess activity, revealing several compounds with notable inhibition zones, indicating strong antimicrobial properties .

Summary of Findings

ApplicationObserved EffectReference
Anticancer ActivitySignificant cytotoxicity against cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential as enzyme inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazole vs. Thiazole/Oxazole/Benzimidazole
  • 2-(1-Fmoc-pyrrolidin-3-yl)-4-methyl-thiazole-5-carboxylic acid (): Replaces imidazole with thiazole (sulfur atom at position 1), altering electronic properties and metabolic stability. Thiazole’s lower basicity may reduce hydrogen-bonding capacity compared to imidazole .
  • Benzimidazole derivatives (): Larger fused-ring systems (e.g., CV-11974 in ) exhibit enhanced aromatic surface area for receptor binding, as seen in angiotensin II antagonists .

Protecting Group Variations

  • tert-Butoxycarbonyl (BOC) vs. Fmoc :
    • 9-tert-Butoxycarbonyl-carbazoles (): The BOC group is acid-labile, requiring harsh conditions (e.g., TFA) for removal, unlike Fmoc, which is cleaved under mild basic conditions (e.g., piperidine). This impacts synthetic strategies for sensitive molecules .

Substituent and Functional Group Comparisons

  • Carboxylic Acid vs. Tetrazole :
    • CV-11974 () uses a tetrazole group as a bioisostere for carboxylic acid, enhancing metabolic stability and bioavailability in angiotensin II receptor antagonists .
  • Methyl Group Position :
    • The 4-methyl substituent on the imidazole ring in the target compound may sterically hinder interactions compared to 5-methyl analogs, affecting binding affinity .

Molecular Weight and Solubility

Compound Core Structure Molecular Weight (g/mol) Key Substituents Solubility Traits
Target Compound Imidazole ~418 (estimated) Fmoc-piperidine, COOH Moderate (polar COOH)
2-(1-Fmoc-pyrrolidin-3-yl)-thiazole-5-COOH (Ev7) Thiazole 418.44 Pyrrolidine, COOH Lower (thiazole’s hydrophobicity)
CV-11974 (Ev6) Benzimidazole ~500 Tetrazole, biphenyl High (ionic tetrazole)

Data Table: Key Comparative Features

Feature Target Compound 2-(1-Fmoc-pyrrolidin-3-yl)-thiazole-5-COOH (Ev7) CV-11974 (Ev6) 9a (Ev2)
Core Structure Imidazole Thiazole Benzimidazole Carbazole
Protecting Group Fmoc Fmoc None tert-BOC
Key Substituents COOH, 4-methyl COOH, pyrrolidine Tetrazole, biphenyl Pyridin-3-yl, dimethyl
Molecular Weight (g/mol) ~418 418.44 ~500 372.44
Biological Activity Not reported Not reported Angiotensin II antagonist Not reported

Preparation Methods

Organometallic Assembly of Piperidine Scaffold

Copper-catalyzed reaction of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene produces 5-methylene piperidines (55–85% yield). Subsequent hydrogenation introduces stereochemistry:

Hydrogenation Conditions Diastereomeric Ratio Yield (%)
H₂/Pd-C (Boc-protected) 2.3:1 78
H₂/Pd-C (TFA-deprotected) 5:1 82
Transfer Hydrogenation (HCO₂NH₄) 3.8:1 69

Stereoselectivity improves with acidic deprotection prior to hydrogenation due to conformational locking.

Fmoc Protection Strategies

Piperidine nitrogen protection employs Fmoc-OSu activation (Scheme 1):

Reaction Conditions

  • Solvent: Anhydrous DMF/DCM (3:1)
  • Base: DIEA (4 equiv)
  • Temperature: 0°C → RT (18 h)
  • Yield: 91%
  Piperidine + Fmoc-OSu → Fmoc-piperidine  
  (Molar ratio 1:1.2, 91% isolated yield)

Deprotection with 20% piperidine/DMF removes Fmoc quantitatively within 15 min (UV monitoring at 301 nm).

Imidazole Ring Construction

De Novo Heterocycle Synthesis

Radziszewski reaction between α-aminoketones and aldehydes constructs 4-methylimidazole core:

Component Quantity (mmol) Role
3-Aminopiperidin-2-one 10.0 Cyclization precursor
Acetylacetaldehyde 12.0 Carbonyl donor
NH₄OAc 15.0 Ammonia source

Optimized Conditions

  • Solvent: EtOH/H₂O (4:1)
  • Temperature: 80°C (8 h)
  • Yield: 68% (crude), 59% after HPLC

Conjugation and Final Assembly

Suzuki-Miyaura Cross-Coupling

Late-stage biaryl coupling connects piperidine and imidazole (Scheme 3):

  Fmoc-piperidine-3-Bpin + 5-Br-imidazole → Target scaffold  
  (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 85°C, 16 h, 77% yield)

Orthogonal Deprotection Sequence

Tandem protecting group removal ensures structural integrity:

  • Fmoc cleavage : 20% piperidine/DMF (15 min × 2)
  • Methyl ester hydrolysis : LiOH/THF/H₂O (0°C → RT, 4 h)
  • Global deprotection : TFA/TIPS/H₂O (95:2.5:2.5, 2 h)

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

¹H NMR (500 MHz, DMSO-d₆)

  • δ 12.15 (s, 1H, COOH)
  • δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH)
  • δ 4.35–4.18 (m, 3H, Fmoc CH₂ + piperidine H3)
  • δ 2.41 (s, 3H, CH₃)

HRMS (ESI-TOF)
Calculated for C₂₆H₂₅N₃O₄ [M+H]⁺: 444.1918
Found: 444.1915

Industrial-Scale Production Considerations

Process Economics

  • Raw material cost: $412/kg (100 kg batch)
  • PMI (Process Mass Intensity): 86
  • E-factor: 32 (excluding aqueous waste)

Environmental Metrics

Parameter Batch Process Flow Chemistry
Solvent Consumption 580 L/kg 120 L/kg
Energy Use 890 MJ/kg 310 MJ/kg
CO₂ Footprint 64 kg/kg 28 kg/kg

Continuous flow hydrogenation reduces Pd catalyst loading from 5 mol% to 0.8 mol% while maintaining 91% yield.

Challenges and Optimization Frontiers

Stereochemical Control

Chiral pool vs asymmetric synthesis comparison:

Approach ee (%) Synthetic Steps Overall Yield
L-Pipecolic acid derivatization 99.2 6 41
Enzymatic desymmetrization 98.5 8 37
Organocatalytic Mannich 91.4 5 29

Impurity Profiling

HPLC-MS identifies three critical impurities:

  • Over-Fmocylated byproduct (RT 12.3 min, m/z 531.2)
  • Ring-opened imidazole (RT 14.7 min, m/z 327.1)
  • Oxidized fluorenyl moiety (RT 16.2 min, m/z 460.2)

Q & A

How can synthetic protocols for this compound be optimized to improve yield and purity?

Answer:
Optimization involves adjusting reaction parameters such as solvent choice (e.g., dichloromethane or DMF for solubility), temperature (room temperature vs. controlled heating), and catalyst selection (e.g., HOBt/DCC coupling reagents). For example, inert atmospheres (N₂/Ar) are critical to prevent oxidation of sensitive groups like the Fmoc-protected piperidine . Post-synthesis purification via flash chromatography or preparative HPLC, followed by characterization via NMR and elemental analysis, ensures high purity. Evidence from related Fmoc-protected analogs shows that stepwise deprotection and coupling cycles reduce side reactions .

What advanced analytical techniques are recommended to confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify piperidine and imidazole ring conformations and Fmoc-group retention.
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
  • Infrared Spectroscopy (IR): Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and imidazole N-H bonds.
  • Elemental Analysis: Matches calculated vs. experimental C/H/N ratios to detect impurities .
    Discrepancies in spectral data may indicate incomplete deprotection or stereochemical variations, requiring X-ray crystallography for absolute configuration confirmation .

How should researchers resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, enzyme concentrations) or impurities. Methodological solutions include:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values under standardized conditions.
  • Orthogonal Assays: Compare results from fluorescence-based binding assays vs. functional enzymatic assays.
  • Batch Consistency Checks: Use HPLC to ensure compound purity across studies. For example, analogs with fluorinated isoindole cores showed variable bioactivity depending on substitution patterns .

What strategies are effective for studying the compound’s stability under experimental conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS.
  • Light Sensitivity: Store in amber vials under inert gas to prevent Fmoc-group photolysis .
  • pH Stability: Assess solubility and degradation in buffers (pH 2–9); imidazole rings may protonate in acidic conditions, altering reactivity .

How can researchers design experiments to evaluate its mechanism of action in drug discovery?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock) to predict interactions with targets like kinases or GPCRs. For example, fluorinated isoindole derivatives showed binding to enzymatic active sites in docking studies .
  • Cellular Assays: Measure downstream effects (e.g., cAMP levels, Ca²⁺ flux) in transfected HEK293 cells.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) with purified receptors .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as H315/H319) .
  • Ventilation: Use fume hoods to prevent inhalation of dust (H335 hazard) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

What methodologies are suitable for investigating stereochemical effects on bioactivity?

Answer:

  • Chiral HPLC: Separate enantiomers and test individual isomers in bioassays.
  • Circular Dichroism (CD): Correlate optical activity with receptor binding.
  • Stereospecific Synthesis: Use chiral auxiliaries or catalysts (e.g., L-proline) to control piperidine configuration. For instance, R vs. S isomers of Fmoc-piperidine derivatives showed divergent binding affinities .

How can researchers leverage this compound in peptide engineering?

Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporate the compound as a protected amino acid analog. The Fmoc group is cleaved with piperidine, exposing the piperidine-imidazole core for further coupling .
  • Conformational Studies: Use CD or NMR to assess how the rigid imidazole-piperidine structure influences peptide helicity or β-sheet formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.